Cefoperazone monobactam

Pseudomonas aeruginosa monobactam-cephalosporin comparison MIC determination

Cefoperazone monobactam (CAS 86702-45-6) is a monocyclic β-lactam (monobactam) analog of the third-generation cephalosporin cefoperazone, in which the bicyclic cephem nucleus is replaced by a monocyclic 2-oxoazetidine-1-sulfonic acid core while retaining the identical N-acyl side chain [(R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetyl]. This structural transformation generates a compound with the molecular formula C18H21N5O9S and a molecular weight of 483.45 g/mol, available from specialty chemical suppliers at a standard purity of 97%.

Molecular Formula C18H21N5O9S
Molecular Weight 483.5 g/mol
CAS No. 86702-45-6
Cat. No. B1210809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefoperazone monobactam
CAS86702-45-6
Synonymscefoperazon monobaktam
cefoperazone monobactam
Molecular FormulaC18H21N5O9S
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3CN(C3=O)S(=O)(=O)O
InChIInChI=1S/C18H21N5O9S/c1-2-21-7-8-22(17(28)16(21)27)18(29)20-13(10-3-5-11(24)6-4-10)14(25)19-12-9-23(15(12)26)33(30,31)32/h3-6,12-13,24H,2,7-9H2,1H3,(H,19,25)(H,20,29)(H,30,31,32)/t12-,13+/m0/s1
InChIKeyNMCHLNSQORAFHJ-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefoperazone Monobactam (CAS 86702-45-6): Core Identity and Comparator Framework for Informed Procurement


Cefoperazone monobactam (CAS 86702-45-6) is a monocyclic β-lactam (monobactam) analog of the third-generation cephalosporin cefoperazone, in which the bicyclic cephem nucleus is replaced by a monocyclic 2-oxoazetidine-1-sulfonic acid core while retaining the identical N-acyl side chain [(R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetyl] [1][2]. This structural transformation generates a compound with the molecular formula C18H21N5O9S and a molecular weight of 483.45 g/mol, available from specialty chemical suppliers at a standard purity of 97% . The compound serves as a critical research tool for dissecting structure-activity relationships between bicyclic cephalosporins and monocyclic monobactams, particularly in the context of anti-pseudomonal activity and β-lactamase susceptibility profiling.

Why Cefoperazone Monobactam Cannot Be Substituted by Aztreonam, Carumonam, or Parent Cefoperazone in Research Procurement


Cefoperazone monobactam occupies a unique and non-interchangeable position within the β-lactam chemical space. Unlike the clinically used monobactam aztreonam, which carries an aminothiazole oxime side chain optimized for aerobic Gram-negative activity, cefoperazone monobactam bears the distinctive piperazinedione-containing acyl side chain of cefoperazone, conferring a fundamentally different PBP-binding and β-lactamase interaction profile [1][2]. Direct comparative evidence demonstrates that the monobactam congeners of antipseudomonal cephalosporins exhibit uniformly reduced activity against Pseudomonas aeruginosa relative to their parent bicyclic compounds, with the magnitude of activity loss varying substantially depending on the specific side chain architecture [1]. Furthermore, the monobactam scaffold intrinsically restricts the antibacterial spectrum to aerobic Gram-negative organisms, eliminating the Gram-positive and anaerobic coverage retained by the parent cefoperazone cephalosporin [2][3]. These compound-specific pharmacodynamic properties preclude simple interchange with either parent cephalosporins or alternative monobactams for any research application requiring precise structural or functional correlation.

Cefoperazone Monobactam: Quantitative Comparator Evidence for Procurement Decision-Making


Anti-Pseudomonal Activity of Cefoperazone Monobactam vs. Parent Cephalosporin and Sibling Monobactam Analogs

In a direct head-to-head comparison of three cephalosporins (cefoperazone, ceftazidime, cefsulodin) and their respective monobactam analogs against 144 clinical strains of Pseudomonas aeruginosa, all monobactam analogs exhibited lower activity than their parent cephalosporins [1]. The monobactam analog of cefsulodin demonstrated complete loss of anti-pseudomonal activity, with MIC values exceeding 128 μg/ml, establishing a quantitative baseline for the most extreme activity attenuation observed in this congener series [1]. Cefoperazone monobactam retains measurable anti-pseudomonal activity, distinguishing it from the inactive cefsulodin monobactam analog, though its potency is reduced relative to parent cefoperazone (which typically exhibits modal MICs of 2–4 μg/ml against P. aeruginosa) [1][2].

Pseudomonas aeruginosa monobactam-cephalosporin comparison MIC determination

Antibacterial Spectrum Restriction: Gram-Positive and Anaerobic Activity Loss vs. Parent Cefoperazone

The monobactam scaffold intrinsically restricts antibacterial activity to aerobic Gram-negative bacteria, representing a fundamental spectrum divergence from the parent cefoperazone cephalosporin [1]. Cefoperazone (cephalosporin) demonstrates broad-spectrum activity encompassing Gram-positive cocci (Staphylococcus aureus, beta-hemolytic streptococci, Streptococcus pneumoniae), Gram-negative bacilli including P. aeruginosa, and clinically relevant anaerobes including Bacteroides fragilis group organisms [2]. In contrast, monobactams as a class, including aztreonam (the prototypical clinical monobactam), show no useful activity against Gram-positive organisms or anaerobic bacteria [1][3]. Cefoperazone monobactam inherits this class-level spectrum restriction, making it a Gram-negative-selective agent in contrast to its broad-spectrum cephalosporin parent [1].

antibacterial spectrum Gram-positive activity anaerobic coverage monobactam selectivity

Beta-Lactamase Susceptibility Profile: Inoculum Effect as a Marker of Instability vs. Parent Cephalosporin

Baumgärtner (1983) employed the inoculum effect — a pronounced increase in MIC when bacterial inoculum density is raised — as a surrogate marker for β-lactamase instability in the direct comparison of cephalosporins and their monobactam analogs against P. aeruginosa [1]. A significant inoculum effect was observed for the test compounds, indicating susceptibility to hydrolysis by pseudomonal β-lactamases [1]. This susceptibility is consistent with the known property of cefoperazone, which is described as 'slightly less stable to some β-lactamases than are cefotaxime-like or 7-methoxy cephem drugs' and whose MICs are 'influenced only by high inoculum concentrations of beta-lactamase-producing strains' [2]. The monobactam scaffold does not intrinsically confer β-lactamase stability; clinically used monobactams such as aztreonam achieve stability through specific side-chain optimization (aminothiazole oxime) rather than the core monocyclic structure itself [3]. Cefoperazone monobactam, lacking such optimized stabilizing features, is predicted to exhibit β-lactamase susceptibility comparable to or greater than parent cefoperazone [1][2].

beta-lactamase stability inoculum effect Pseudomonas aeruginosa resistance

Structural Differentiation: Monocyclic vs. Bicyclic Core and Its Impact on PBP Binding and Molecular Recognition

Cefoperazone monobactam (C18H21N5O9S, MW 483.45 g/mol) differs fundamentally from parent cefoperazone (C25H27N9O8S2, MW 645.67 g/mol) in three structural dimensions: (i) substitution of the bicyclic cephem nucleus (β-lactam fused to dihydrothiazine) with a monocyclic 2-oxoazetidine-1-sulfonic acid core; (ii) elimination of the 3-position [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl substituent present on the cephem dihydrothiazine ring; and (iii) a molecular weight reduction of approximately 162 Da [1][2]. Cefoperazone binds with high affinity to Escherichia coli PBP-3, PBP-1Bs, PBP-2, and PBP-1A (descending order), a multi-PBP targeting profile enabled by the bicyclic scaffold [3]. Monobactams, by contrast, show preferential PBP-3 binding with poor affinity for PBPs of Gram-positive organisms and anaerobes, a direct consequence of the monocyclic core architecture [4]. Cefoperazone monobactam is thus predicted to exhibit PBP-3-selective binding, distinguishing it from the multi-PBP profile of its parent cephalosporin [4].

beta-lactam core structure PBP binding monobactam-cephalosporin differentiation structural biology

Vendor-Supplied Purity Specification as a Procurement Quality Benchmark

The commercially available cefoperazone monobactam (CAS 86702-45-6) from Bidepharm (Catalog BD638440) is supplied at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports available upon request . This purity specification provides a verifiable procurement criterion distinguishing this compound from generic catalog listings that may lack traceable analytical characterization. The molecular identity is confirmed by IUPAC systematic name: (S)-3-((R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-2-oxoazetidine-1-sulfonic acid, with the SMILES notation O=S(N1C([C@@H](NC([C@H](NC(N2C(C(N(CC)CC2)=O)=O)=O)C3=CC=C(O)C=C3)=O)C1)=O)(O)=O providing definitive stereochemical specification .

compound purity quality specification research chemical procurement batch QC

Cefoperazone Monobactam: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of the Cephem-to-Monobactam Transition Within a Single Side-Chain Chemotype

Cefoperazone monobactam is the sole compound that enables direct SAR comparison of bicyclic vs. monocyclic β-lactam cores while holding the acyl side chain constant [1]. Researchers can quantify the contribution of the cephem bicyclic scaffold to anti-pseudomonal potency by comparing MIC values of cefoperazone monobactam against P. aeruginosa with those of parent cefoperazone, using the Baumgärtner (1983) dataset as the foundational reference framework [1][2]. The availability of the compound at 97% purity with batch-specific QC documentation supports reproducible dose-response experiments suitable for peer-reviewed publication .

β-Lactamase Substrate Profiling Across Cephalosporin and Monobactam Scaffolds

The demonstrated inoculum effect susceptibility of cefoperazone monobactam against P. aeruginosa β-lactamases [1] positions this compound as a comparative substrate for profiling the hydrolytic activity of specific serine β-lactamase (SBL) enzymes. Unlike aztreonam, which is stable to common plasmid and chromosomal β-lactamases [2], cefoperazone monobactam's measurable β-lactamase lability allows researchers to assess how the monocyclic core affects substrate recognition and turnover kinetics (kcat, Km) relative to bicyclic cephalosporins bearing the same side chain [1].

Penicillin-Binding Protein (PBP) Selectivity Profiling in Gram-Negative Bacteria

The predicted PBP-3-selective binding profile of cefoperazone monobactam, inferred from the class-level behavior of monobactams [1], contrasts with the multi-PBP targeting (PBP-3, -1Bs, -2, -1A) of parent cefoperazone [2]. This differential PBP selectivity makes cefoperazone monobactam a valuable tool for dissecting the contribution of individual PBP inhibition to bacterial killing kinetics and morphological responses (filamentation vs. spheroplast formation) in Gram-negative model organisms such as Escherichia coli and Pseudomonas aeruginosa.

Gram-Negative-Selective Pharmacological Probe for Mixed-Culture or Microbiome Studies

By virtue of the monobactam scaffold's intrinsic restriction to aerobic Gram-negative bacteria, cefoperazone monobactam provides Gram-negative-selective antibacterial pressure without confounding activity against Gram-positive organisms or anaerobes [1]. This selectivity, which is not achievable with the broad-spectrum parent cefoperazone [2], enables selective enrichment or suppression protocols in complex microbial communities where preservation of Gram-positive and anaerobic populations is experimentally required.

Quote Request

Request a Quote for Cefoperazone monobactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.